molecular formula C15H22N4O B15283710 3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B15283710
M. Wt: 274.36 g/mol
InChI Key: NFNALVUAKHRWFU-UHFFFAOYSA-N
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Description

3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an isopentyl group and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the isopentyl and pyrrole substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which is then further functionalized .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

5-(3-methylbutyl)-N-(2-pyrrol-1-ylethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H22N4O/c1-12(2)5-6-13-11-14(18-17-13)15(20)16-7-10-19-8-3-4-9-19/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,16,20)(H,17,18)

InChI Key

NFNALVUAKHRWFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=NN1)C(=O)NCCN2C=CC=C2

Origin of Product

United States

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